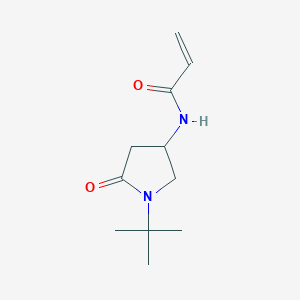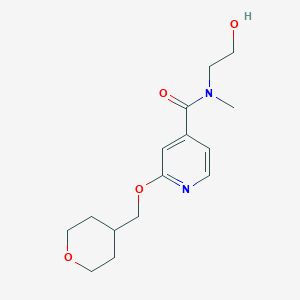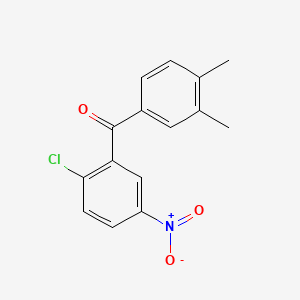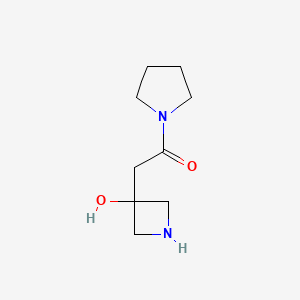![molecular formula C18H14N4O2 B2410695 N-[2-(1H-1,3-benzodiazol-2-yl)phényl]-3-méthyl-1,2-oxazole-5-carboxamide CAS No. 946286-23-3](/img/structure/B2410695.png)
N-[2-(1H-1,3-benzodiazol-2-yl)phényl]-3-méthyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzimidazole ring fused with an oxazole ring
Applications De Recherche Scientifique
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glycosidase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which include the benzimidazole group present in this compound, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures and functional groups .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor binding, or interfering with protein function . The specific interactions would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the compound’s specific targets and mode of action.
Pharmacokinetics
The solubility, stability, and other physicochemical properties of a compound can influence its pharmacokinetics . For example, the compound’s solubility can affect its absorption and distribution, while its stability can influence its metabolism and excretion .
Result of Action
For example, if the compound inhibits an enzyme involved in a disease process, the result could be a reduction in disease symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves the condensation of o-phenylenediamine with salicylaldehyde to form the benzimidazole core. This intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation at 400 MHz has been shown to be effective in synthesizing benzimidazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various substituted benzimidazole and oxazole derivatives, which can be further utilized in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its dual ring structure, which combines the properties of both benzimidazole and oxazole. This duality enhances its binding affinity and specificity towards various biological targets, making it a versatile compound in medicinal chemistry and other scientific fields .
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-10-16(24-22-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWCOLLFHSLGLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2410613.png)
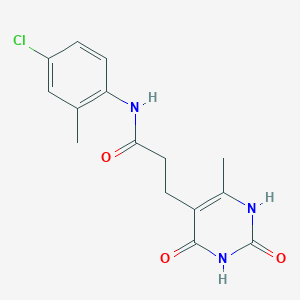
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)


![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
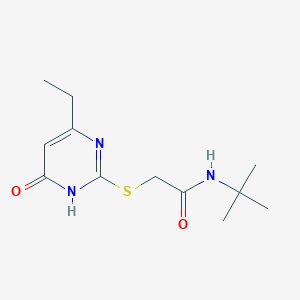
![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2410629.png)
